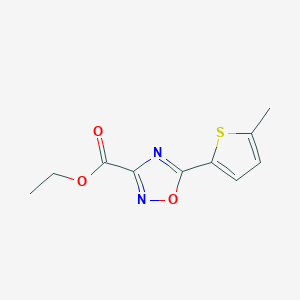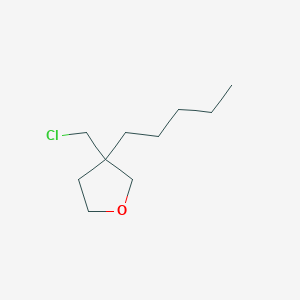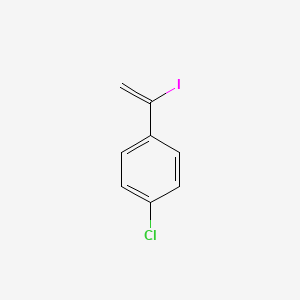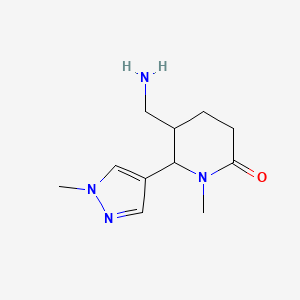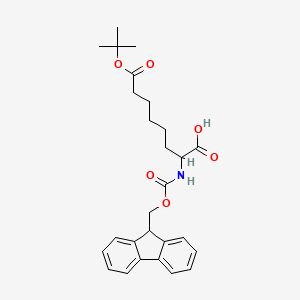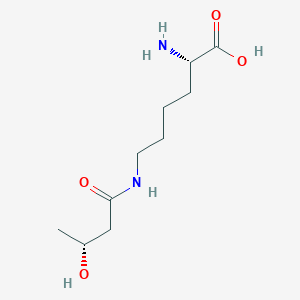![molecular formula C16H17BrO2S B13642082 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromo group, and a methoxyethylsulfanyl group
Preparation Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a benzene derivative that has a benzyloxy group.
Thioether Formation: The methoxyethylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the bromo-substituted benzene derivative in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxyethylsulfanyl groups enhance its binding affinity to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene include:
1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene: This compound features a nitrovinyl group instead of a bromo and methoxyethylsulfanyl group, leading to different reactivity and applications.
1-(Benzyloxy)-2-(methoxymethyl)benzene:
1-Benzyloxy-1-(2-methoxyethoxy)ethane: This compound contains a methoxyethoxy group, providing different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C16H17BrO2S |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-bromo-2-(2-methoxyethylsulfanyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO2S/c1-18-9-10-20-16-11-14(17)7-8-15(16)19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
DDDXFXWQLHLNID-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
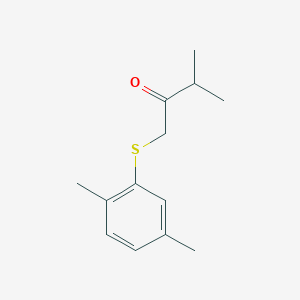
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
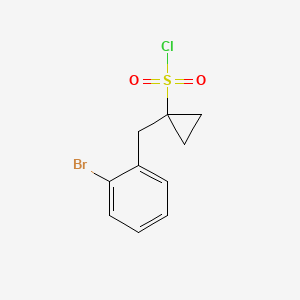
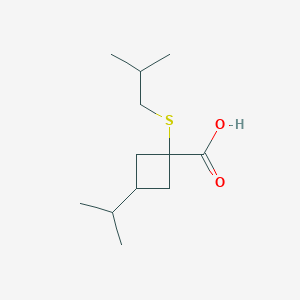

![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
